Ethyl acetoacetate sodium salt

Organic Synthesis Ambident Nucleophiles Kinetics

In situ generation of acetoacetate enolates with strong bases often leads to unwanted side reactions and limits substrate scope. Ethyl acetoacetate sodium salt (CAS 20412-62-8) is a pre-formed, water-soluble nucleophile that eliminates the need for strong bases, delivering cleaner reaction profiles and broader functional group tolerance. Key advantages: • 5.8× faster C-alkylation rate vs. lithium enolate, with 93% C-selectivity in DMSO. • pKa ~11 of conjugate acid avoids ester hydrolysis and elimination, preserving base-labile groups. • Directly usable in aqueous media for greener, simplified work-ups. • Dual role as a chelating ligand precursor for MOFs and nanoparticle synthesis.

Molecular Formula C6H9NaO3
Molecular Weight 152.12 g/mol
Cat. No. B8258922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetoacetate sodium salt
Molecular FormulaC6H9NaO3
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)[O-].[Na+]
InChIInChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+;
InChIKeyRYLPINAPVLRJBZ-FXRZFVDSSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acetoacetate Sodium Salt: Properties & Procurement


Ethyl acetoacetate sodium salt (CAS 20412-62-8) is the pre-formed sodium enolate of ethyl acetoacetate, an ambident nucleophile with a pKa of approximately 11 for the parent β-keto ester [1]. It is typically supplied as a white to beige solid with a melting point of 168 °C (dec.) . Unlike its neutral parent, this salt is water-soluble and exists as a reactive nucleophile without requiring in situ deprotonation, making it a convenient reagent for C–C bond formation in both academic and industrial settings.

Reactivity

Pre-formed sodium enolate, ready for C–C bond formation without in situ deprotonation.

Medium

Water-soluble, enabling homogeneous reactions in aqueous or biphasic media.

Ethyl Acetoacetate Sodium Salt: Why Generic Alternatives Fail


Substituting ethyl acetoacetate sodium salt with a different alkali metal enolate (e.g., Li⁺, K⁺, Cs⁺) or with a neutral ester requiring in situ deprotonation introduces significant, quantifiable changes in reaction outcome. The counterion dictates the degree of ion-pairing, which directly controls the C- versus O-alkylation regioselectivity and the overall reaction rate in aprotic solvents [1]. For instance, while the lithium enolate exhibits a different ion-pair structure and often different selectivity, the sodium salt provides a specific balance of reactivity and operational convenience [2]. Additionally, the pre-formed salt eliminates the need for strong, potentially incompatible bases like sodium ethoxide, thereby simplifying reaction setup and broadening functional group tolerance.

Target
Sodium enolate (Na⁺) — specific ion-pairing controls C- vs O-alkylation regioselectivity and reaction rate
Li⁺/K⁺ enolate
Counterion alters ion-pair dissociation; lithium enolate shows different kinetics and often different C/O ratios
Neutral ester
Requires strong base (e.g., NaOEt) for enolate generation, reducing functional group tolerance and adding a step
Other metal salts
Cesium or potassium enolates may shift regioselectivity away from C-alkylation, changing product distribution

Ethyl Acetoacetate Sodium Salt: Comparative Performance


Sodium vs. Lithium Enolate Alkylation Rates

The sodium enolate of ethyl acetoacetate exhibits a distinct reactivity profile compared to its lithium counterpart. In a direct kinetic study of alkylation with ethyl tosylate in HMPT, the sodium enolate (Na⁺) demonstrated a significantly higher degree of dissociation into free ions, which correlates with increased nucleophilic reactivity relative to the more tightly ion-paired lithium enolate (Li⁺) [1]. The study quantitatively determined the rate constants for both O- and C-alkylation for each metal enolate.

Na vs Li enolate rate
Head-to-head
C-alkylation: k_C 0.035 vs 0.006 L·mol⁻¹·s⁻¹
O-alkylation: k_O 0.011 vs 0.002 L·mol⁻¹·s⁻¹
Na enolate ~5.8× faster (C), ~5.5× faster (O) in HMPT
Supports selection for faster reaction kinetics
Solvent: HMPT, 25°C; with ethyl tosylate
Organic Synthesis Ambident Nucleophiles Kinetics

Sodium vs. Potassium Enolate Regioselectivity

The choice of counterion directly influences the ratio of C- to O-alkylation. A study comparing the sodium salt of ethyl α-ethylacetoacetate to its potassium analog in DMSO and HMPT revealed a clear difference in regiochemical outcome [1]. The sodium enolate consistently favors C-alkylation more strongly than the potassium enolate under the same reaction conditions.

Na vs K regioselectivity
Head-to-head
Na enolate: 93% C-alkylation, 7% O-alkylation
K enolate: 86% C-alkylation, 14% O-alkylation
~7% higher C-selectivity in DMSO
May reduce O-alkylated byproduct formation
With isopropyl iodide in DMSO, 25°C
Regioselectivity Ambident Anions Alkylation

C- vs. O-Alkylation Using Triethyloxonium Fluoroborate

The sodium salt of ethyl acetoacetate exhibits a defined, quantifiable regioselectivity when reacted with hard alkylating agents. In a controlled study, its reaction with triethyloxonium fluoroborate provided a precise product distribution, establishing a baseline for C- versus O-alkylation [1].

C/O product ratio
Class-level
C-alkylation : O-alkylation = 2.33 : 1
(70% C, 30% O)
Baseline for synthetic planning
Triethyloxonium fluoroborate, EtOH, 0°C
Regioselectivity Ambident Anions Alkylation

Basicity Compared with Alkoxide Bases

Ethyl acetoacetate sodium salt is a significantly weaker base than commonly used alkoxide bases. This property is critical for reactions involving base-sensitive functional groups. The pKa of the conjugate acid (ethyl acetoacetate) is ~11 [1], compared to a pKa of ~15.9 for ethanol, the conjugate acid of sodium ethoxide [2].

Basicity vs NaOEt
Reported
pKa conjugate acid ~11 vs ~15.9 (NaOEt)
~100,000-fold lower basicity
Supports base-sensitive substrate compatibility
Aqueous pKa values; review source
Basicity Reaction Compatibility Functional Group Tolerance

Aqueous Solubility vs. Neutral Ester

A key practical differentiator between the sodium salt and neutral ethyl acetoacetate is solubility. The sodium salt is water-soluble, whereas neutral ethyl acetoacetate has limited water solubility . This allows for reactions in aqueous or biphasic media without the need for phase-transfer catalysts.

Water solubility
Data to verify
Sodium salt: water-soluble (qualitative)
Neutral ester: ~100 mg/mL (768 mM)
Enables aqueous reactions without phase-transfer catalyst
Supplier observation; verify in intended medium
Solubility Reaction Medium Procurement

MOF Synthesis and Nanoparticle Stabilization

Ethyl acetoacetate sodium salt is specifically identified as a chelating agent and ligand precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, as well as a stabilizer for metal oxide nanoparticles . This application is distinct from the primary use of neutral ethyl acetoacetate, which is more commonly a general synthetic intermediate.

MOF/nanoparticle use
Supporting evidence
Chelating ligand precursor for MOFs; stabilizer for metal oxide nanoparticles
Application-context for materials science
Vendor literature; confirm suitability
Materials Science MOF Synthesis Nanoparticles

Ethyl Acetoacetate Sodium Salt: Optimal Use Cases


Rapid C-Alkylation in Polar Aprotic Solvents

When a synthetic route requires fast C-alkylation of an acetoacetate moiety in solvents like HMPT or DMSO, the sodium salt is the preferred reagent. As shown in Section 3, it exhibits a 5.8-fold faster rate of C-alkylation compared to the lithium enolate [1] and provides 93% C-alkylation selectivity in DMSO [2]. This scenario is ideal for process development where reaction time and product purity are critical.

Synthesis with Base-Sensitive Substrates

In multi-step syntheses where substrates contain base-labile functional groups (e.g., other esters, certain alkyl halides), the sodium salt's reduced basicity (pKa of conjugate acid ~11) provides a crucial advantage over stronger alkoxide bases like sodium ethoxide (pKa ~15.9) [1][2]. This 5 pKa unit difference allows for selective enolate formation and alkylation while minimizing side reactions such as ester hydrolysis or elimination, thereby improving overall yield and simplifying purification.

Aqueous or Biphasic Reaction Media

For reactions conducted in water or water-organic solvent mixtures, the water-soluble sodium salt [1] offers a significant operational advantage over neutral ethyl acetoacetate. It can be used directly in aqueous media without the need for phase-transfer catalysts or strong bases, facilitating greener chemistry approaches and simplifying work-up procedures.

Synthesis of MOFs and Metal Oxide Nanoparticles

In materials science, the sodium salt serves a dual role as a chelating ligand precursor for MOFs and as a stabilizer in the solution-phase synthesis of metal oxide nanoparticles [1]. This application is distinct from the primary use of neutral ethyl acetoacetate and leverages the specific coordination chemistry of the sodium enolate form. It is particularly relevant for researchers developing new catalysts, sensors, or energy storage materials.

Application
Selection Property
Validation Focus
Rapid C-alkylation in polar aprotic solvents
Faster reaction kinetics and high C-selectivity
Rate constants and C/O ratio under chosen solvent/base conditions
Synthesis with base-sensitive substrates
Reduced basicity (pKa ~11) vs alkoxide bases
Functional group tolerance and side-reaction profile
Aqueous or biphasic reaction media
Water solubility without phase-transfer catalyst
Homogeneity and yield in water/organic mixtures
MOF and metal oxide nanoparticle synthesis
Chelating enolate ligand and stabilizer
Coordination efficiency and nanoparticle stability

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